molecular formula C18H21ClN4O5S2 B11402812 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11402812
M. Wt: 473.0 g/mol
InChI Key: YVNKXHXFILVMOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 4-[(2-methylpiperidin-1-yl)sulfonyl]phenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H21ClN4O5S2

Molecular Weight

473.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O5S2/c1-12-5-3-4-10-23(12)30(27,28)14-8-6-13(7-9-14)21-17(24)16-15(19)11-20-18(22-16)29(2,25)26/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,24)

InChI Key

YVNKXHXFILVMOT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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